molecular formula C15H15FN2O2 B1644704 N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide CAS No. 953904-52-4

N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide

Cat. No.: B1644704
CAS No.: 953904-52-4
M. Wt: 274.29 g/mol
InChI Key: PJOQGPRWIVJKEM-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C15H15FN2O2 and its molecular weight is 274.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Mechanistic Insights

N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide, due to its structural complexity, is involved in various synthetic pathways and mechanistic studies. For instance, the chemoselective acetylation of 2-aminophenol to produce intermediates like N-(2-hydroxyphenyl)acetamide highlights the utility of specific functional groups in facilitating targeted synthetic transformations, essential for the complete natural synthesis of antimalarial drugs. This process, employing catalysts like Novozym 435, showcases the importance of understanding reaction mechanisms, kinetics, and the influence of various parameters such as solvent choice and temperature, providing valuable insights into the synthesis of complex molecules like this compound (Magadum & Yadav, 2018).

Anticonvulsant and Pain-Attenuating Properties

Research into primary amino acid derivatives demonstrates the significance of substituents at specific sites in modulating biological activity. For example, the modification of the 4'-N'-benzylamide site in compounds related to this compound has been shown to affect anticonvulsant activities. This kind of structural activity relationship study provides valuable information for designing molecules with desired pharmacological profiles, offering insights into the potential therapeutic applications of such compounds (King et al., 2011).

Herbicidal Activity

The synthesis and evaluation of herbicidal activities of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives highlight the agricultural applications of compounds structurally related to this compound. These studies not only contribute to the development of new herbicides but also to the understanding of how structural variations can influence herbicidal efficacy, thus opening avenues for the development of more effective and selective agricultural chemicals (Wu et al., 2011).

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-10-7-12(17)5-6-14(10)18-15(19)9-20-13-4-2-3-11(16)8-13/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOQGPRWIVJKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.